ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate
Description
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a structurally complex heterocyclic compound featuring a 1,5-benzodiazepine core modified with a thioether-linked indenylamide moiety and an ethyl acetate ester group. The 1,5-benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) modulation, though this compound’s specific activity remains underexplored in the provided literature. Its synthesis likely involves multi-step reactions, including thioether bond formation and esterification, as inferred from analogous procedures in related compounds (see §3.2 in ). Structural characterization of such molecules typically employs crystallographic tools like SHELX and ORTEP, which are industry standards for resolving complex stereochemistry.
Properties
IUPAC Name |
ethyl 2-[4-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-2-30-24(29)14-17-13-23(27-21-10-6-5-9-20(21)25-17)31-15-22(28)26-19-12-11-16-7-3-4-8-18(16)19/h3-10,13,19,25H,2,11-12,14-15H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZOGZIIATMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3CCC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indenylamine Intermediate: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-ylamine. This can be achieved through the reduction of 1H-indene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with Benzodiazepine Derivative: The indenylamine intermediate is then coupled with a benzodiazepine derivative, such as 2-chloro-1,5-benzodiazepine, under basic conditions to form the desired benzodiazepine core.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the benzodiazepine intermediate with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride (NaH).
Esterification: Finally, the compound is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core or the thioether linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and water.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), and dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice to ensure high yield and purity. While specific synthetic routes for this compound are not extensively documented in literature, similar benzodiazepines are synthesized using established methods involving condensation reactions and functional group modifications .
Anxiolytic Effects
Research indicates that benzodiazepines are effective in treating anxiety disorders. This compound could potentially be developed as an anxiolytic agent due to its structural similarity to established anxiolytics .
Sedative and Hypnotic Uses
Given its pharmacological profile, this compound may also serve as a sedative or hypnotic agent. Its efficacy in inducing sleep or sedation could be beneficial in treating insomnia or related sleep disorders.
Neuroprotective Properties
Some studies suggest that certain benzodiazepine derivatives exhibit neuroprotective effects. This compound may warrant investigation for its potential protective effects against neurodegenerative diseases.
Case Study 1: Anxiolytic Activity
A study exploring the anxiolytic properties of benzodiazepine derivatives found that compounds with similar structures exhibited significant reductions in anxiety-like behavior in animal models. This suggests that this compound may possess comparable effects .
Case Study 2: Sedative Effects
Another research effort investigated the sedative effects of various benzodiazepine derivatives. The findings indicated that modifications to the benzodiazepine core can enhance sedative potency. This insight could guide further development of this compound for therapeutic use in sleep disorders .
Mechanism of Action
The mechanism of action of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thioether linkage and the benzodiazepine core play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional distinctions between the target compound and analogs from the literature:
Structural and Functional Insights
- Core Heterocycle: The 1,5-benzodiazepine core in the target compound distinguishes it from 1,4-benzothiazine () or thiazole-thiadiazole systems ().
- Substituent Effects :
- The thioether-indenylamide side chain introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration relative to the triazole-benzyl groups in ’s compound.
- The ethyl acetate ester is a common prodrug motif, facilitating membrane permeability before hydrolysis to the active carboxylic acid. This contrasts with the acetamide in , which prioritizes solubility over lipophilicity.
- Synthetic Complexity : The target compound’s synthesis likely parallels methods in (thiosemicarbazide coupling) and (chloroacetate alkylation), though the indenylamide moiety may require specialized reagents or catalysts.
Pharmacological and Physicochemical Considerations
While biological data for the target compound is absent in the provided evidence, inferences can be drawn from analogs:
- Cytotoxicity : Thiazole-thiadiazole derivatives () show cytotoxic activity, suggesting that the thioether group in the target compound could similarly interact with cellular thiols or metal ions.
- Drug-Likeness : SwissADME predictions for ’s compound (Table 5 in ) highlight moderate logP values (2.5–3.5) and compliance with Lipinski’s rules, suggesting the target compound may share favorable pharmacokinetics if its substituents are optimized.
Biological Activity
The compound ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic molecule that belongs to the benzodiazepine class. This article explores its biological activity, synthesizing findings from various research studies and databases.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
This compound features a benzodiazepine core with an ethyl acetate group and a thioether linkage, which may influence its pharmacological properties.
Pharmacodynamics
This compound exhibits several biological activities:
- Anxiolytic Effects : Benzodiazepines are primarily known for their anxiolytic properties. Research indicates that modifications to the benzodiazepine structure can enhance binding affinity to GABA_A receptors, potentially increasing anxiolytic efficacy.
- CNS Activity : The compound's ability to cross the blood-brain barrier suggests potential central nervous system (CNS) effects. Studies have shown that similar compounds can modulate neurotransmitter systems, including serotonin and dopamine pathways.
- Antioxidant Properties : Some benzodiazepine derivatives exhibit antioxidant activity, which could contribute to neuroprotective effects in various models of neurodegeneration.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of related compounds:
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies have indicated:
- Dose-dependent anxiolytic effects in rodent models.
- Reduction in stress-induced behaviors , suggesting efficacy in anxiety disorders.
These findings align with the established pharmacological profile of benzodiazepines.
Safety Profile
The safety profile of similar compounds suggests low toxicity when administered within therapeutic ranges. However, potential side effects such as sedation and dependency remain concerns that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
